1-(3-chloro-4-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro, methyl, and dimethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the chloro and methyl groups on the phenyl rings can be done using electrophilic aromatic substitution reactions.
Coupling reactions: The final step involves coupling the substituted phenyl groups to the pyrazolo[3,4-d]pyrimidine core using suitable coupling agents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C20H18ClN5 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18ClN5/c1-12-4-6-15(8-14(12)3)25-19-17-10-24-26(20(17)23-11-22-19)16-7-5-13(2)18(21)9-16/h4-11H,1-3H3,(H,22,23,25) |
InChI Key |
UTGYMJFVOXOYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl)C |
Origin of Product |
United States |
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